molecular formula C16H19N3 B11956936 N-Ethyl-N-methyl-4-(P-tolylazo)aniline CAS No. 199107-70-5

N-Ethyl-N-methyl-4-(P-tolylazo)aniline

Katalognummer: B11956936
CAS-Nummer: 199107-70-5
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: YNROXNAHGVGFNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-N-methyl-4-(P-tolylazo)aniline is an organic compound with the molecular formula C16H19N3. It is a member of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyeing and scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methyl-4-(P-tolylazo)aniline typically involves the diazotization of p-toluidine followed by coupling with N-ethyl-N-methylaniline. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to maintain the stability of the diazonium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control temperature and pH precisely. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-N-methyl-4-(P-tolylazo)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Ethyl-N-methyl-4-(P-tolylazo)aniline has diverse applications in scientific research:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer activities.

    Industry: Utilized in the production of colored polymers and textiles.

Wirkmechanismus

The mechanism by which N-Ethyl-N-methyl-4-(P-tolylazo)aniline exerts its effects involves the interaction of the azo group with molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Ethyl-N-methyl-4-(P-tolylazo)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

199107-70-5

Molekularformel

C16H19N3

Molekulargewicht

253.34 g/mol

IUPAC-Name

N-ethyl-N-methyl-4-[(4-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C16H19N3/c1-4-19(3)16-11-9-15(10-12-16)18-17-14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3

InChI-Schlüssel

YNROXNAHGVGFNE-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.